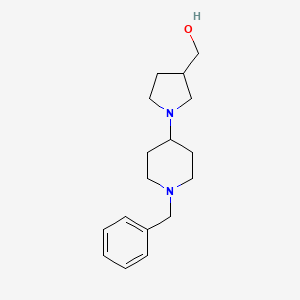

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol

Description

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring a benzyl-substituted piperidine ring fused to a pyrrolidine moiety with a hydroxymethyl group at the 3-position. Its molecular formula is C₁₇H₂₄N₂O, with a molar mass of 272.39 g/mol. Key spectroscopic data include ¹H NMR signals at δ 2.53–2.42 (m, 2H), 2.18–2.11 (m, 2H), and 1.86–1.25 (m, 13H), along with IR absorption bands at 3364 cm⁻¹ (O–H stretch) and 1717 cm⁻¹ (C=O stretch, if applicable) . The compound’s benzyl and piperidine groups are critical for its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which influence its applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

[1-(1-benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c20-14-16-6-11-19(13-16)17-7-9-18(10-8-17)12-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUHOOSPLSCJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)CO)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594766 | |

| Record name | [1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-78-0 | |

| Record name | 1-[1-(Phenylmethyl)-4-piperidinyl]-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like benzylamine and acetaldehyde.

Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Functional Group Transformations

The methanol (-CH₂OH) and tertiary amine groups in the molecule enable diverse derivatizations:

Oxidation Reactions

- Methanol → Aldehyde : Catalytic oxidation using Pd/C under aerobic conditions yields the corresponding aldehyde (unstable intermediate).

- Amine → Nitrile : Replacement of the tertiary amine with a nitrile group reduces binding affinity to targets like menin by >10-fold (e.g., compound 31 vs. MIV-6 in menin-MLL inhibition studies) .

Acylation Reactions

- Amide Formation : Reacting the amine with benzoyl chloride derivatives forms carboxamides (e.g., N-[1-(1-benzylpiperidin-4-yl)pyrrolidin-3-yl]-4-[(4-tert-butylphenoxy)methyl]benzamide ) under carbodiimide coupling conditions .

Catalytic Hydrogenation

The benzyl group on the piperidine ring is susceptible to hydrogenolysis:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol | Pd(OH)₂/C | H₂ (50 psi), 50°C, 12 h | Piperidine-pyrrolidine core | 89–98 |

Applications :

- Debenzylation enables further functionalization of the piperidine nitrogen for drug discovery (e.g., M4 receptor antagonists) .

Structural Modifications for Bioactivity

- P1 Pocket Optimization : Introducing hydrophobic groups (e.g., alkoxy) on the cyclopentyl ring adjacent to the tertiary carbon enhances binding affinity to menin by >100-fold (e.g., compound 39 vs. 31 ) .

- Chiral Resolution : Use of L-DTTA in salt formation ensures (3R,4R) stereochemistry, critical for target selectivity .

Stability and Industrial Feasibility

- Advantages :

- Challenges :

Table 1: Comparison of Synthetic Routes

Table 2: Reaction Conditions for Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | Ethanol | 10–80 | 2–60 | 22–23.8 |

| Pd(OH)₂/C | Methanol | 50 | 12 | 89–98 |

Scientific Research Applications

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol: has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085)

(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (HB420)

- Structure : Features bromo and nitro substituents on the pyridine ring.

- Molecular Weight : Higher (302.13 g/mol ) due to bromine and nitro groups.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), with a higher price range ($400–4800 ) reflecting synthetic complexity .

Piperidine/Pyrrolidine Derivatives with Protective Groups

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine (HB084)

- Structure : Incorporates a silyl-protected hydroxymethyl group on pyrrolidine.

- Key Feature : The tert-butyldimethylsilyl (TBS) group enhances stability during synthetic steps, contrasting with the unprotected hydroxyl group in the target compound.

- Price : $400–4800 , indicating its utility in multi-step syntheses .

(1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methanol (CAS 1256106-48-5)

- Structure : Contains two hydroxymethyl groups on the pyrrolidine ring (3- and 4-positions).

- Molecular Weight : 221.3 g/mol , lower than the target compound due to the absence of a piperidine ring.

Medicinally Relevant Analogues

1-(2-Oxaadamant-1-yl)-3-(1-benzylpiperidin-4-yl)urea

- Structure : Shares the 1-benzylpiperidin-4-yl group but includes a urea-linked 2-oxaadamantane moiety.

- Applications : Demonstrated in medicinal chemistry as a precursor for neurokinin-1 receptor antagonists.

Research Implications

The structural versatility of this compound allows for diverse modifications, as seen in fluoropyridine (HB085) and bromonitropyridine (HB420) derivatives. The absence of protective groups in the target compound simplifies synthesis but may limit stability under acidic/basic conditions compared to TBS-protected analogues (HB084) . Medicinal applications are influenced by substituents: the benzylpiperidine system may enhance blood-brain barrier penetration, while fluorinated derivatives (HB085) offer improved metabolic profiles .

Biological Activity

(1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol, also known by its CAS number 937601-78-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O, with a molecular weight of approximately 274.41 g/mol. The compound features a unique structure that includes both piperidine and pyrrolidine rings, which contribute to its biological activity.

Research indicates that this compound may modulate various biological pathways through its interaction with specific receptors and enzymes. The compound has been studied for its potential to inhibit histone lysine demethylases (KDMs), which play a crucial role in gene regulation and are implicated in cancer and other diseases .

1. Neuroprotective Effects

One of the primary areas of interest for this compound is its neuroprotective properties. Studies have shown that it can mitigate excitotoxic damage in neuronal models, which is particularly relevant for neurodegenerative diseases like Alzheimer's disease (AD). The compound's ability to decrease the release of excitatory neurotransmitters and prevent glial activation suggests its potential as a therapeutic agent in AD treatment .

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound's structural characteristics may enhance its binding affinity to cancer-related targets, leading to apoptosis in tumor cells .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

In a study focusing on excitotoxicity models, this compound was shown to significantly reduce neuronal cell death induced by glutamate toxicity. The mechanism involved the inhibition of excessive calcium influx and the subsequent activation of apoptotic pathways . This finding underscores the compound's potential as a multi-targeted agent in neurodegenerative disease therapy.

Case Study: Anticancer Properties

Another study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated that it exhibited better cytotoxicity compared to standard chemotherapeutic agents, suggesting its viability as a lead compound for developing new cancer therapies .

Q & A

Basic: What are the established synthetic routes for (1-(1-Benzylpiperidin-4-yl)pyrrolidin-3-yl)methanol, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution or coupling strategies. For example:

- Step 1 : Piperidine and pyrrolidine scaffolds are functionalized through benzylation or alkylation reactions. demonstrates solvent-dependent synthesis (e.g., CHCl₃/MeOH) for analogous benzoylpiperidine derivatives, achieving yields ranging from 8% to 78% depending on substituent steric effects .

- Step 2 : Methanol groups are introduced via reductive amination or hydroxylation of propargyl intermediates. details a related synthesis using pyrrolidin-3-yl methanol in a pyridopyrimidine inhibitor, confirmed by HRMS and ¹H-NMR (e.g., δ 3.31–3.27 ppm for methanol protons) .

- Characterization :

- NMR : ¹H and ¹³C spectra verify regiochemistry (e.g., benzyl protons at δ 7.46 ppm in aromatic regions) .

- HPLC : Purity is assessed via retention times (e.g., 11.351–11.959 minutes) and peak areas (>95% at 254 nm) .

Advanced: How do substituent variations on the piperidine-pyrrolidine scaffold influence synthetic yield and physicochemical properties?

Answer:

Substituents critically impact reactivity and purity:

- Steric Effects : Bulky groups (e.g., 4-fluorophenyl in ) reduce yields (8% for triazole derivatives) due to hindered intermediate formation .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) stabilize intermediates but may complicate purification .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility for coupling steps, while CHCl₃/MeOH mixtures enhance crystallization .

- Elemental Analysis : Deviations in C/H/N content (e.g., C: 72.04% observed vs. 72.85% calculated in ) highlight impurities from incomplete reactions .

Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Answer:

- HPLC : Retention time consistency (e.g., 11.959 minutes) and peak area (>97%) ensure chromatographic purity .

- Mass Spectrometry : HRMS (e.g., [M+H]⁺ = 390.0883 vs. 390.0888 calculated) confirms molecular weight .

- NMR : Key signals include:

Advanced: How can computational modeling guide the optimization of this compound for target-specific applications?

Answer:

- Docking Studies : Molecular dynamics simulations predict binding affinity to targets like enzymes or receptors. For example, piperidine-pyrrolidine scaffolds in show potential for kinase inhibition via hydrophobic pocket interactions .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine in ) with solubility or logP values to prioritize derivatives .

- ADMET Prediction : Tools like SwissADME assess metabolic stability, addressing issues like rapid hepatic clearance of benzyl groups .

Basic: What are the common impurities observed during synthesis, and how are they resolved?

Answer:

- Byproducts : Unreacted benzyl halides or deprotected intermediates (e.g., free piperidine in ) .

- Resolution Methods :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities .

- Recrystallization : Methanol/water mixtures purify hygroscopic intermediates .

Advanced: What strategies address contradictions in reported biological activity data for structurally similar compounds?

Answer:

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., triazole derivatives in vs. pyridopyrimidines in ) to identify assay-specific variability .

- Control Experiments : Validate target engagement using knockout cell lines or competitive binding assays.

- Structural Analogues : Test minor modifications (e.g., replacing benzyl with 3-chlorophenyl in ) to isolate pharmacophore contributions .

Basic: How is stereochemical purity ensured in the final product?

Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) .

- Optical Rotation : Specific rotation values (e.g., [α]²⁵D = +15° for (R)-isomers) confirm configuration .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Answer:

- Hydrolytic Stability : The benzyl group resists esterase-mediated cleavage, while the pyrrolidine-methanol moiety may undergo slow oxidation to ketones .

- pH-Dependent Degradation : Protonation of the piperidine nitrogen (pKa ~8.5) enhances solubility in acidic environments but reduces plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.